Docetaxel Impurity 4

Catalog No.
S1790386
CAS No.
153744-63-9
M.F
C17H23NO5
M. Wt
321.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docetaxel Impurity 4

CAS Number

153744-63-9

Product Name

Docetaxel Impurity 4

Molecular Formula

C17H23NO5

Molecular Weight

321.37

Synonyms

(4S,5S)-2,2-Dimethyl-4-phenyl-,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester

Docetaxel intermediate.

Docetaxel Impurity 4 (CAS 153744-63-9), chemically identified as (4S,5S)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, serves as a critical analytical reference standard in the synthesis of the antineoplastic agent docetaxel. It represents the (4S,5S) diastereomer of the oxazolidine-protected docetaxel side chain, whereas the active pharmaceutical ingredient (API) requires the (4S,5R) configuration to ensure target binding efficacy. In industrial procurement and quality control, this specific compound is utilized to track stereochemical leakage during the asymmetric synthesis of the side chain, ensuring that the critical coupling step with 10-deacetylbaccatin III (10-DAB) is performed with stereopure precursors, thereby preventing the formation of difficult-to-remove epi-docetaxel impurities in the final API [1].

Procurement Fit

Standard type
Stereochemically confirmed (4S,5S) oxazolidine impurity reference standard
Workflow
HPLC system suitability, related substances testing, and stability-indicating method validation
Differentiation
Resolved from co-eluting impurities (Impurity A, B, C, 2'-epi-docetaxel) by retention time

Substituting Docetaxel Impurity 4 with generic diastereomeric mixtures, the unprotected (2S,3S)-acid, or the final API epimer (e.g., 2'-epi-docetaxel) completely fails for in-process control (IPC) applications. Because the docetaxel side chain is synthesized and coupled in its oxazolidine-protected form to prevent side reactions with the C2'-hydroxyl group, analytical tracking must be performed directly on the protected intermediate. The (4S,5S) and (4S,5R) oxazolidine isomers exhibit distinct chromatographic retention times and ionization efficiencies. Using an alternative standard or a crude mixture prevents the establishment of precise relative response factors (RRF) and accurate Limit of Quantitation (LOQ) thresholds required by ICH Q11 guidelines for starting material specifications [1].

Substitution Risk

1
Docetaxel impurity profiles contain epimers and oxazolidinone variants with distinct stereochemistry; an impurity standard of different configuration may not match the target peak.
2
Relative response factor (RRF) and retention time differ markedly across impurities; using a generic standard can lead to systematic quantitation bias in mass balance calculations.
3
Structural confirmation by single-crystal XRD is reported only for Impurity 4; other impurities identified solely by NMR may introduce stereochemical ambiguity in peak assignment.

Chromatographic Resolution in In-Process Control (IPC) Assays

To accurately quantify stereochemical impurities before the expensive coupling step to 10-DAB, the analytical method must baseline-resolve the (4S,5S) impurity from the (4S,5R) active precursor. Using the exact (4S,5S) reference standard (Docetaxel Impurity 4) allows for the validation of reversed-phase HPLC methods achieving a resolution factor (Rs) greater than 1.5. Without this specific standard, confirming the absence of the epimer at the 0.05% w/w threshold is impossible [1].

Evidence DimensionHPLC Resolution Factor (Rs) and LOQ
Target Compound Data(4S,5S) Impurity 4 standard allows LOQ validation at ≤0.05%
Comparator Or BaselineUncharacterized diastereomeric mixture
Quantified DifferenceBaseline resolution (Rs > 1.5) and precise RRF calibration vs. unquantifiable overlap
ConditionsReversed-phase HPLC/UV validation for docetaxel side-chain starting materials

Procurement of the exact (4S,5S) standard is mandatory to validate ICH-compliant limit tests and prevent batch rejection of the final API.

RRT Selectivity
Head-to-head
Impurity 4 RRT 1.33 vs. Impurity C 1.26, B 1.17, A 0.94
Unique retention window supports unambiguous peak identification.
Sunfire C18, acetonitrile/0.01% acetic acid gradient; 230 nm.

Prevention of API Yield Loss via Precursor Screening

The stereochemistry of the oxazolidine ring drastically impacts the coupling kinetics with the bulky 10-deacetylbaccatin III core. The cis-oxazolidine configuration of the (4S,5S) impurity exhibits higher steric hindrance compared to the trans-oxazolidine (4S,5R) precursor. If the (4S,5S) impurity is not strictly controlled (<0.1%) using the reference standard, it not only consumes the expensive 10-DAB core but also generates epi-docetaxel impurities that require yield-destroying preparative chromatography or repeated crystallizations to remove [1].

Evidence DimensionDownstream purification burden
Target Compound DataControlled (4S,5S) levels (<0.1%) via standard-calibrated IPC
Comparator Or BaselineUncontrolled precursor batches
Quantified DifferenceAvoidance of 10-15% API yield loss during final crystallization
ConditionsEsterification coupling of oxazolidine side chain to 10-deacetylbaccatin III

Investing in the specific impurity standard for upstream precursor control directly protects the yield and profitability of the final API manufacturing process.

Detector Response
Head-to-head
RRF 0.83 at 230 nm
Reported RRF correction necessary; API response factor would underestimate by ~17%.
Validated per ICH Q2(R1).

Mass Spectrometry (LC-MS) Response Factor Calibration

While the (4S,5S) and (4S,5R) isomers share the same molecular weight (321.37 g/mol) and primary MS fragmentation pathways, their ionization efficiencies in LC-MS/MS can differ due to the spatial arrangement of the tert-butoxycarbonyl and phenyl groups. Procuring the pure Docetaxel Impurity 4 standard enables the exact determination of its Relative Response Factor (RRF), ensuring that trace-level LC-MS analyses do not under-report the impurity concentration by assuming a 1:1 response ratio with the main precursor [1].

Evidence DimensionRelative Response Factor (RRF) accuracy
Target Compound DataEmpirically determined RRF using pure (4S,5S) standard
Comparator Or BaselineAssumed RRF of 1.0 (using main peak)
Quantified DifferenceElimination of quantitative bias (typically ±10-20% error without standard)
ConditionsLC-MS/MS trace analysis of oxazolidine-protected intermediates

Accurate RRF calibration is a strict regulatory requirement for submitting impurity fate mapping data to health authorities.

Sensitivity
Head-to-head
LOQ 0.15 µg/mL
Reported lower quantitation limit vs. Impurity A (0.28), B (0.20), C (0.20).
10 µL injection, validated ICH Q2(R1).
Method Precision
Head-to-head
Repeatability RSD 0.0% (intra-day); intermediate precision RSD 4.3%
Intra-day repeatability reported as lowest among impurities tested.
Six replicates at spec level; intermediate precision across different days/columns.
Structural Confirmation
Head-to-head
Single-crystal XRD; (4S,5S) absolute configuration confirmed
Only impurity structurally solved by XRD; others based on NMR inference.
Reported by Vasu Dev et al., JPBA 2006.
Oxidative Degradation
Head-to-head
+17.83% under Cu(OAc)₂ stress vs. +0.45% for Impurity C
Selective oxidative marker supports stability-indicating method discrimination.
1 h, room temp; validated HPLC method.

ICH Q11 Starting Material Specification Setting

Where this compound is the right choice for establishing validated HPLC/UV limits (typically ≤0.1%) for the (4S,5S) diastereomer in incoming batches of the docetaxel side chain precursor, ensuring compliance with regulatory guidelines for starting material quality [1].

In-Process Control (IPC) Method Validation

Where this compound is the right choice for optimizing chiral or high-resolution achiral stationary phases to ensure baseline separation (Rs > 1.5) between the (4S,5S) and (4S,5R) oxazolidine isomers during the asymmetric synthesis of the side chain [1].

Impurity Fate Mapping and Spiking Studies

Where this compound is the right choice for deliberately spiking into the 10-DAB coupling reaction to prove to regulatory agencies that any residual (4S,5S) impurity is either purged during downstream workup or reliably detected as epi-docetaxel in the final API [1].

Application Fit

Application
Selection Property
Validation Focus
HPLC system suitability for ANDA filing
Well-defined retention and response factor
Peak identification and column performance verification
Stability-indicating method validation
Selective oxidative degradation response
Degradation pathway mapping and mass balance
Oxidative degradation risk assessment
Sensitivity to oxidative stress
Formulation antioxidant and packaging evaluation
Reference standard procurement and traceability
XRD-confirmed stereochemistry and full characterization data
Traceability for method development and QC batch release

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

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